CS1 Peptide

Overview

Description

CS1 Peptide, also known as the connecting segment 1 peptide, is a specific sequence within the fibronectin protein. Fibronectin is a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. The this compound is recognized for its role in cell adhesion, migration, and signaling, making it a significant focus in biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CS1 Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins at the carboxyl end of the peptide and proceeds towards the amino end. Key steps include:

Deprotection: Removal of protecting groups from the amino acids.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or HATU.

Cleavage: Final removal of the peptide from the resin.

Industrial Production Methods: For large-scale production, the same SPPS method is employed but optimized for industrial settings. This involves automated peptide synthesizers that can handle multiple sequences simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: CS1 Peptide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the peptide, often affecting methionine or cysteine residues.

Reduction: Removal of oxygen atoms, typically reducing disulfide bonds to thiols.

Substitution: Replacement of one amino acid with another, often used in mutagenesis studies.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific enzymes or chemical reagents.

Major Products: The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

CS1 Peptide has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying protein-protein interactions and peptide synthesis techniques.

Medicine: Investigated for its potential in cancer therapy, particularly in targeting multiple myeloma cells.

Mechanism of Action

CS1 Peptide exerts its effects primarily through binding to integrins, specifically the alpha-4-beta-1 integrin. This interaction mediates cell adhesion, migration, and signaling pathways. The peptide can inhibit the binding of fibronectin to integrins, thereby modulating cellular responses .

Comparison with Similar Compounds

CS5 Peptide: Another segment within the fibronectin protein with similar cell adhesion properties.

RGD Peptide: A well-known peptide sequence that also binds to integrins and mediates cell adhesion.

Uniqueness: CS1 Peptide is unique due to its specific binding affinity for the alpha-4-beta-1 integrin, which is not shared by all fibronectin-derived peptides. This specificity makes it particularly valuable in targeted therapies and research applications .

Biological Activity

The CS1 peptide, derived from the CS1 segment of fibronectin, has garnered attention in various fields of biomedical research due to its significant biological activities, particularly in cancer biology and immunotherapy. This article consolidates findings from diverse studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, implications in disease pathogenesis, and potential therapeutic applications.

Overview of this compound

CS1 is a specific segment of fibronectin that plays a critical role in cell adhesion, migration, and invasion. It is particularly noted for its involvement in oral squamous cell carcinoma (OSCC) and multiple myeloma (MM). The peptide's structure and function have been investigated extensively to understand its contributions to tumor biology and immune responses.

Cell Adhesion and Migration

This compound enhances the spreading, migration, and invasion of OSCC cells. Studies have shown that the inclusion of CS1 in vitro significantly promotes these cellular processes. For instance, OSCC cells treated with CS1 exhibited increased spreading in a dose-dependent manner compared to controls (scrambled peptides) . The mechanism underlying this effect involves the interaction with integrin α4 and focal adhesion kinase (FAK), which are crucial for cell adhesion dynamics.

Table 1: Effects of this compound on OSCC Cell Behavior

| Parameter | Control (Scrambled Peptide) | This compound (80 μg/ml) | p-value |

|---|---|---|---|

| Cell Spreading (%) | Low | High | <0.01 |

| Migration Rate | Baseline | Increased | <0.05 |

| Invasion through Matrigel | Minimal | Significant | <0.01 |

Role in Cancer Pathogenesis

CS1 expression is markedly elevated in OSCC tissues compared to normal tissues. Higher expression levels correlate with lower-grade tumors, suggesting a role in early tumor development . The data indicate that CS1 may facilitate tumor progression by enhancing cellular motility and invasion capabilities.

Immunogenic Properties

In the context of multiple myeloma, the CS1 antigen serves as a target for immunotherapy. A specific immunogenic peptide derived from the CS1 antigen (CS1(239-247), SLFVLGLFL) has been identified as capable of inducing cytotoxic T lymphocytes (CTLs) that specifically target HLA-A2 positive MM cells . This peptide promotes T cell activation and proliferation, leading to effective anti-tumor responses.

Table 2: Immunogenic Activity of this compound

| Parameter | Control (No Peptide) | CS1(239-247) Peptide |

|---|---|---|

| CTL Activation (%) | Low | High |

| IFN-γ Production (pg/ml) | Baseline | Significantly Increased |

| Degranulation Response | Minimal | Enhanced |

Study 1: OSCC Cell Lines

A study investigating the effects of CS1 on OSCC cell lines demonstrated that treatment with CS1 significantly enhanced cell spreading and migration capabilities compared to untreated controls. This study utilized immunohistochemical analyses to correlate CS1 expression levels with clinicopathological factors in patient samples .

Study 2: Multiple Myeloma Immunotherapy

Another pivotal study focused on the immunogenicity of the this compound in multiple myeloma patients. The findings revealed that patients receiving vaccinations with the CS1(239-247) peptide exhibited increased levels of CTLs specific to MM cells, indicating potential for therapeutic applications in enhancing anti-tumor immunity .

Properties

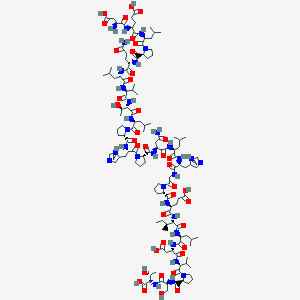

IUPAC Name |

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H195N31O39/c1-19-64(16)97(117(186)140-74(42-58(4)5)106(175)138-78(50-94(167)168)109(178)146-96(63(14)15)122(191)154-40-24-29-87(154)115(184)144-82(54-155)110(179)149-99(66(18)157)123(192)193)147-104(173)72(32-35-92(163)164)134-111(180)83-25-20-36-150(83)90(160)53-129-101(170)76(46-67-51-127-55-130-67)137-105(174)73(41-57(2)3)136-107(176)77(49-89(126)159)139-113(182)85-27-22-39-153(85)121(190)81(47-68-52-128-56-131-68)142-114(183)86-28-23-38-152(86)120(189)80(45-61(10)11)143-118(187)98(65(17)156)148-116(185)95(62(12)13)145-108(177)75(43-59(6)7)135-102(171)70(30-33-88(125)158)133-112(181)84-26-21-37-151(84)119(188)79(44-60(8)9)141-103(172)71(31-34-91(161)162)132-100(169)69(124)48-93(165)166/h51-52,55-66,69-87,95-99,155-157H,19-50,53-54,124H2,1-18H3,(H2,125,158)(H2,126,159)(H,127,130)(H,128,131)(H,129,170)(H,132,169)(H,133,181)(H,134,180)(H,135,171)(H,136,176)(H,137,174)(H,138,175)(H,139,182)(H,140,186)(H,141,172)(H,142,183)(H,143,187)(H,144,184)(H,145,177)(H,146,178)(H,147,173)(H,148,185)(H,149,179)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,192,193)/t64-,65+,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-,98-,99-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAKDBCNODQXBZ-YSZCVPRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H195N31O39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107978-77-8 | |

| Record name | CS1 Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107978778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.